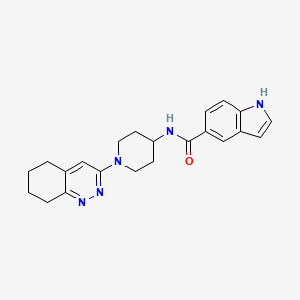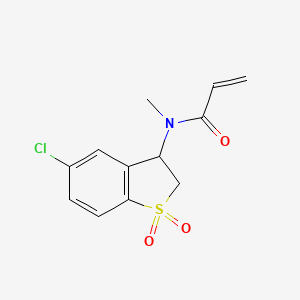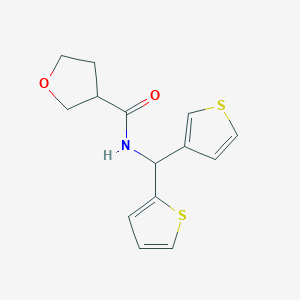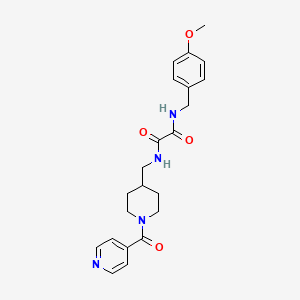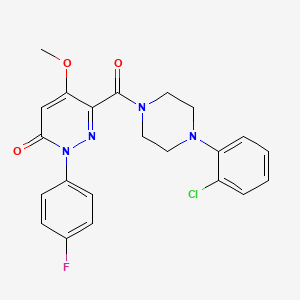
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20ClFN4O3 and its molecular weight is 442.88. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Agent Development
- Dopamine Transporter Ligands : Compounds structurally related to the specified chemical have been explored as dopamine transporter ligands, with potential applications in treating cocaine abuse and other dopaminergic dysfunction disorders. For example, optically pure hydroxylated derivatives of piperazine-based compounds showed significant enantioselectivity in interacting with dopamine and serotonin transporters, indicating potential for developing long-acting therapeutic agents for cocaine abuse (Hsin et al., 2002).
Antipsychotic Drug Development
- Conformationally Restricted Butyrophenones : Novel conformationally restricted butyrophenones, containing piperazine structures, have been evaluated as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting potential for the development of antipsychotic (neuroleptic) drugs (Raviña et al., 2000).
Antifungal and Antibacterial Agents
- Triazole and Piperazine Derivatives : Synthesis of triazole derivatives incorporating a piperazine nucleus has shown promising results in antimicrobial and antifungal activities. These compounds were synthesized using green chemistry techniques and exhibited significant antimicrobial potentials (Mermer et al., 2018).
Fluorescent Ligands for Receptor Imaging
- Environment-sensitive Fluorescent Ligands : Piperazine derivatives containing an environment-sensitive fluorescent moiety have been developed for high-affinity interaction with 5-HT(1A) receptors. These compounds exhibit good fluorescence properties and potential for visualizing receptors in living cells (Lacivita et al., 2009).
Antimicrobial and Antiviral Agents
- Piperazine-linked Methylene-bis-Coumarins : Novel piperazine-linked methylene-bis-coumarins have been synthesized and tested for antibacterial activity against various human pathogenic strains. These compounds showed potent inhibitory activity, highlighting their potential as antimicrobial agents (Nagaraj et al., 2019).
properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c1-31-19-14-20(29)28(16-8-6-15(24)7-9-16)25-21(19)22(30)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYARDSSXKZEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)
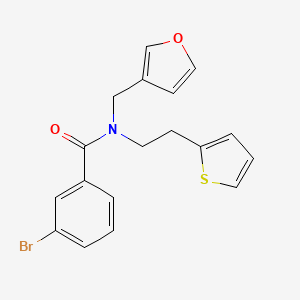

![ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate](/img/structure/B2804363.png)
![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)
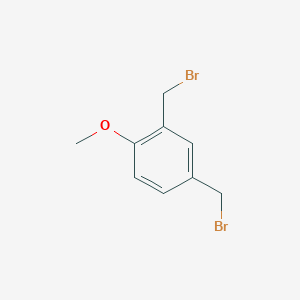
![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)
![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)
